4-Phenylpiperazine-1-carboximidamide

neuroblastoma MIBG uptake inhibition phenylpiperazine SAR

4-Phenylpiperazine-1-carboximidamide (also known as 1-carboxamidino-4-phenylpiperazine or 1-CAPP; CAS 17238-58-3) is an aralkyl-guanidine derivative belonging to the phenylpiperazine class. It is distinguished by a carboximidamide substituent at the piperazine N-1 position and a phenyl ring at the N-4 position.

Molecular Formula C11H16N4
Molecular Weight 204.27 g/mol
CAS No. 17238-58-3
Cat. No. B105056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Phenylpiperazine-1-carboximidamide
CAS17238-58-3
Synonyms1-CAPP
1-carboxamidino-4-phenylpiperazine
Molecular FormulaC11H16N4
Molecular Weight204.27 g/mol
Structural Identifiers
SMILESC1CN(CCN1C2=CC=CC=C2)C(=N)N
InChIInChI=1S/C11H16N4/c12-11(13)15-8-6-14(7-9-15)10-4-2-1-3-5-10/h1-5H,6-9H2,(H3,12,13)
InChIKeyUKEDWUWFALDTHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Phenylpiperazine-1-carboximidamide (CAS 17238-58-3): A Differentiated Radiopharmaceutical Building Block for Adrenal and Myocardial Imaging Research


4-Phenylpiperazine-1-carboximidamide (also known as 1-carboxamidino-4-phenylpiperazine or 1-CAPP; CAS 17238-58-3) is an aralkyl-guanidine derivative belonging to the phenylpiperazine class [1]. It is distinguished by a carboximidamide substituent at the piperazine N-1 position and a phenyl ring at the N-4 position. The compound was originally developed and evaluated as a radioiodinated adrenal and myocardial imaging agent, demonstrating selective uptake in adrenals and heart tissue in rodent biodistribution studies [1]. More recently, radiolabeled phenylpiperazines have been investigated as targeting agents for tumors of neural crest origin, establishing this compound as a specialized radiopharmaceutical precursor and a research tool in nuclear medicine [2]. The free base has a molecular formula C₁₁H₁₆N₄ and a molecular weight of 204.27 g/mol; it is commonly supplied as the sulfate salt (CAS 17238-58-3) with typical commercial purity specifications of ≥95% .

Why 4-Phenylpiperazine-1-carboximidamide Cannot Be Replaced by Generic Phenylpiperazine Analogs


Generic substitution among phenylpiperazine derivatives is unreliable for radiopharmaceutical research applications because minor structural modifications produce large, quantitative shifts in both target affinity and biodistribution. In competitive uptake assays using [¹²⁵I]MIBG in human neuroblastoma cells, structurally similar phenylpiperazines exhibit IC₅₀ values spanning a >40-fold range—from 1.5 µM for unsubstituted 4-phenylpiperazine to 65 µM for the trifluoromethyl analog TFMPP [1]. Even retaining the carboximidamide group, the presence or absence of an iodine atom on the phenyl ring alters the uptake mechanism and metabolic stability relative to the clinical standard metaiodobenzylguanidine (MIBG) [1][2]. Consequently, interchange with a generic '4-phenylpiperazine' or '4-arylpiperazine' cannot preserve the tissue selectivity, cellular retention kinetics, or radiolabeling chemistry that define this compound's utility in adrenal medullary and neuroblastoma targeting studies [1][3].

Quantitative Differentiation Evidence: 4-Phenylpiperazine-1-carboximidamide vs. Closest Analogues


Neuroblastoma Cell Uptake Affinity: CAPP vs. Other Phenylpiperazines

In a direct comparative screen of phenylpiperazine analogs for inhibition of [¹²⁵I]MIBG uptake in human neuroblastoma SK-N-SH and SK-N-BE(2C) cell lines, 1-carboxamidino-4-phenylpiperazine (CAPP) exhibited an IC₅₀ of 2.5 µM. This places CAPP among the more potent analogs: it is equipotent to 1-(3-chlorophenyl)piperazine (mCPP; IC₅₀ 2.5 µM), 1.7-fold less potent than unsubstituted 4-phenylpiperazine (PP; IC₅₀ 1.5 µM), but 2-fold more potent than 1,1-dimethyl-4-phenylpiperazinium (DMPP; IC₅₀ 5 µM), 12-fold more potent than 4-(3-chlorophenyl)hydroxypiperidine (CP(OH)P; IC₅₀ 30 µM), and 26-fold more potent than 1-(3-trifluoromethylphenyl)piperazine (TFMPP; IC₅₀ 65 µM) [1]. The carboximidamide group therefore confers substantial affinity relative to most substituted-phenyl analogs but does not outperform the simplest unsubstituted phenylpiperazine in this assay.

neuroblastoma MIBG uptake inhibition phenylpiperazine SAR

Competitive Uptake Profile: Self-Inhibition vs. MIBG and Monoamine Transporters

When the radioiodinated analog [¹²⁵I]IPP was used as the tracer in SK-N-SH/SK-N-BE(2C) cells, the IC₅₀ for self-inhibition by non-radioactive IPP was 1.8–2.5 µM. The clinical comparator [¹²⁵I]MIBG showed an IC₅₀ of 18–25 µM for inhibition of [¹²⁵I]IPP uptake, indicating that IPP occupies the transporter with ~10-fold higher apparent affinity than MIBG itself. The norepinephrine transporter inhibitor desipramine (DMI) potently inhibited [¹²⁵I]IPP uptake (IC₅₀ 0.6–1.5 µM), whereas serotonin (5HT) was essentially inactive (IC₅₀ >100 µM), confirming that uptake is mediated predominantly by the norepinephrine transporter rather than the serotonin transporter [1]. This transporter-selectivity fingerprint partially differentiates the phenylpiperazine scaffold from MIBG, which also utilizes the norepinephrine transporter but with distinct uptake and retention kinetics.

neuroblastoma transporter selectivity iodophenylpiperazine uptake

Radiolabeling Efficiency: Direct Electrophilic Iodination vs. Multi-Step MIBG Synthesis

A key practical advantage of 4-Phenylpiperazine-1-carboximidamide over MIBG is its suitability for direct, one-step electrophilic radioiodination. Because the phenyl ring is a tertiary aniline, it undergoes electrophilic substitution under mild conditions using standard oxidants (e.g., chloramine-T), yielding a single radioiodinated product that can be rapidly purified by anion-exchange chromatography [1]. This contrasts with MIBG, which requires multi-step synthesis to install the iodine isotope, typically involving a trimethylsilylbenzylguanidine precursor or isotopic exchange methods [2]. The single-product, single-step iodination chemistry reduces synthesis time, minimizes purification losses, and is compatible with both ¹²³I (SPECT) and ¹²⁴I (PET) isotopes.

radioiodination electrophilic substitution radiopharmaceutical synthesis

In Vivo Biodistribution: Adrenal Retention and Cardiac Washout Kinetics

In rat biodistribution studies, radioiodinated 1-carboxamidino-4-phenylpiperazine demonstrated high uptake in both adrenals and heart. The adrenal radioactivity was retained for a prolonged period, whereas the cardiac radioactivity declined with a 4–5 h effective half-life [1]. This differential washout profile results in increasing adrenal-to-heart ratios over time, which is favorable for adrenomedullary imaging applications. In contrast, the clinical standard [¹²³I/¹³¹I]MIBG exhibits prolonged retention in both adrenals and heart, with myocardial washout half-lives typically reported on the order of 24–36 h in humans, potentially reducing target-to-background contrast in early imaging time windows [2].

biodistribution adrenal imaging myocardial imaging tissue retention

In Vivo Stability Limitation: I-CPP vs. MIBG in Rat Model

A direct comparative study by Letiec et al. (1986) evaluated the radioiodinated analog (I-CPP) against [¹³¹I]MIBG in rats. Both agents demonstrated early preferential uptake by adrenal glands and heart, with subsequent storage in the adrenal gland. However, I-CPP was explicitly reported to be 'less stable in vivo than MIBG' [1]. This represents a documented limitation that must be weighed against the radiolabeling convenience advantage described above. The study further demonstrated, via reserpine depletion experiments, that the uptake mechanisms of I-CPP and MIBG are not identical, suggesting that the two compounds may differentially interact with intraneuronal storage vesicles [1].

in vivo stability metabolic degradation adrenomedullary imaging agent comparison

Commercial Availability Profile: Discontinued Status at Major Supplier

4-Phenylpiperazine-1-carboximidamide is listed as a discontinued product (AldrichCPR) at Sigma-Aldrich, a major global research chemical supplier . This stands in contrast to more widely available phenylpiperazines such as 4-phenylpiperazine and 1-(3-chlorophenyl)piperazine (mCPP), which are typically stocked as catalog items. The compound remains available through specialty chemical suppliers (e.g., AKSci, CymitQuimica) and custom synthesis services, often as the sulfate salt with minimum purity specifications of 95% . This supply landscape means procurement requires engaging niche vendors or commissioning custom synthesis, which influences lead time, cost, and batch-to-batch consistency considerations.

chemical sourcing supply chain research chemical procurement

Optimal Research and Industrial Application Scenarios for 4-Phenylpiperazine-1-carboximidamide (CAS 17238-58-3)


Development of Novel Radioiodinated Adrenal Medullary Imaging Agents with Simplified Radiolabeling Workflow

Radiopharmaceutical chemistry laboratories developing next-generation adrenal imaging agents can leverage the direct electrophilic radioiodination capability of 4-Phenylpiperazine-1-carboximidamide to streamline production workflows [1]. The single-step, single-product iodination under mild aqueous conditions eliminates the need for multi-step precursor synthesis and HPLC purification required for MIBG analogs. This scenario is most appropriate for research programs prioritizing rapid radiotracer development and radiochemical yield optimization over the maximum in vivo stability achievable with MIBG [1].

Neuroblastoma-Targeted Radiotherapeutic Scaffold Optimization Using Quantitative SAR

The established IC₅₀ of 2.5 µM for MIBG uptake inhibition in human neuroblastoma cells, combined with the ~10-fold higher apparent affinity of the iodinated analog for the norepinephrine transporter relative to MIBG itself, positions this compound as a quantitative starting point for structure-activity relationship (SAR) campaigns [2]. Medicinal chemistry teams can systematically vary the phenyl substituent and the carboximidamide group to optimize both transporter affinity and metabolic stability, with the Babich et al. dataset providing benchmark values for comparator analogs (PP, mCPP, DMPP, TFMPP, CP(OH)P) [2]. This scenario is suited for academic and industrial groups pursuing tumor-targeted radionuclide therapy for neuroblastoma where MIBG-based approaches have reached clinical ceiling.

Mechanistic Studies of Vesicular Monoamine Storage Using Differential Reserpine Sensitivity

The finding that I-CPP and MIBG exhibit different reserpine sensitivity profiles in their adrenal uptake and storage mechanisms [3] creates a specialized application for this compound as a pharmacological probe. Researchers investigating the molecular determinants of intraneuronal vesicular sequestration of aralkylguanidines can use I-CPP as a tool compound to dissect transporter-mediated uptake from vesicular monoamine transporter (VMAT)-mediated storage. This scenario applies to basic pharmacology and neuroscience laboratories studying the mechanisms of sympathoadrenal imaging agent localization, where the distinct mechanism relative to MIBG provides experimental leverage that generic phenylpiperazines cannot offer [3].

Custom Radiopharmaceutical Precursor Synthesis for Preclinical PET/SPECT Tracer Development

Specialty chemical suppliers and contract research organizations (CROs) offering custom radiopharmaceutical precursor synthesis can position 4-Phenylpiperazine-1-carboximidamide as a differentiated building block for PET (¹²⁴I) and SPECT (¹²³I) tracer development programs [1]. The compound's commercial discontinuation at a major supplier creates a niche market opportunity for custom synthesis providers capable of delivering the free base or sulfate salt at research-grade purity (≥95%) with appropriate documentation (Certificate of Analysis, residual solvent profile). This scenario is relevant for procurement officers evaluating multiple vendor quotes where the technical specification—not merely the CAS number—determines fitness for the intended radiochemical application.

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